

# An In-depth Technical Guide to 3-(sec-Butoxy)benzoic Acid

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## Compound of Interest

Compound Name: 3-(Butan-2-yloxy)benzoic acid

CAS No.: 637728-10-0

Cat. No.: B2926465

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of 3-(sec-Butoxy)benzoic acid, a substituted aromatic carboxylic acid. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational chemical principles, data from commercial suppliers, and analytical information from analogous compounds to offer a detailed profile. The document covers nomenclature, physicochemical properties, a proposed synthetic route based on established organic chemistry reactions, predicted spectroscopic characteristics, and potential applications in research and development. It also addresses safety and handling considerations. This guide is intended to serve as a valuable resource for scientists interested in the synthesis, characterization, and potential utility of 3-(sec-Butoxy)benzoic acid and related alkoxybenzoic acid derivatives.

## Chemical Identity and Nomenclature

3-(sec-Butoxy)benzoic acid is an organic compound featuring a benzoic acid core substituted at the meta-position with a sec-butoxy group.

- IUPAC Name: 3-(sec-Butoxy)benzoic acid
- CAS Number: 637728-10-0[1][2]
- Molecular Formula: C<sub>11</sub>H<sub>14</sub>O<sub>3</sub>[1][2]
- Molecular Weight: 194.23 g/mol [1][2]
- Canonical SMILES: CCC(C)Oc1cccc(C(=O)O)c1[2]
- InChIKey: IAQNJTPIHLAJV-UHFFFAOYSA-N[2]

## Physicochemical Properties

The physicochemical properties of 3-(sec-Butoxy)benzoic acid are crucial for its handling, reactivity, and potential applications. The data presented here is a combination of information from chemical suppliers and predicted values.

Property	Value	Source
Boiling Point	324.1 ± 15.0 °C at 760 mmHg	[2]
Density	1.1 ± 0.1 g/cm <sup>3</sup>	[2]
Flash Point	124.2 ± 13.9 °C	[2]
LogP	3.43	[2]
Vapor Pressure	0.0 ± 0.7 mmHg at 25°C	[2]
Refractive Index	1.523	[2]
Storage	Sealed in a dry environment at 2-8°C is recommended for long-term stability.[1]	

## Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis protocol for 3-(sec-Butoxy)benzoic acid is not readily available, its structure strongly suggests a synthesis via the Williamson ether synthesis. This

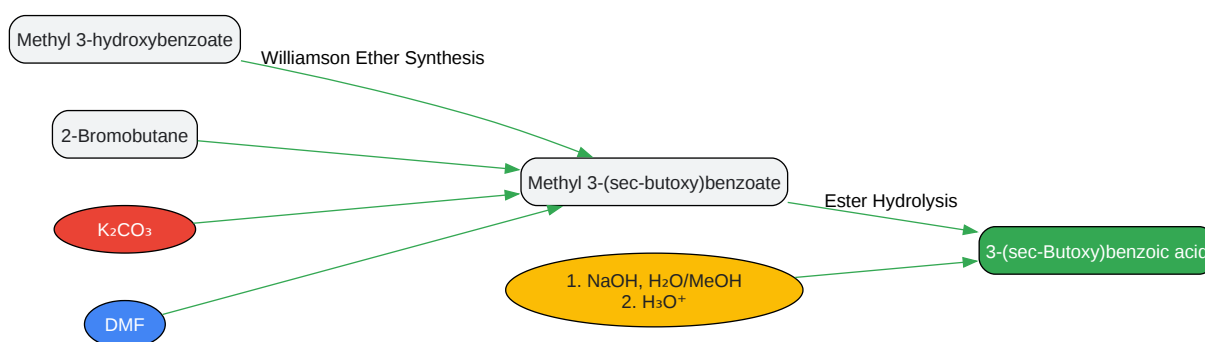
well-established and versatile method involves the reaction of an alkoxide with an alkyl halide.

[3][4]

## Proposed Synthetic Pathway: Williamson Ether Synthesis

The most logical approach to synthesize 3-(sec-Butoxy)benzoic acid is the reaction of a 3-hydroxybenzoate ester with a sec-butyl halide, followed by hydrolysis of the ester.

Reaction Scheme:



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Caption: Proposed two-step synthesis of 3-(sec-Butoxy)benzoic acid.

Causality Behind Experimental Choices:

- Protection of the Carboxylic Acid: The synthesis commences with an ester of 3-hydroxybenzoic acid (e.g., the methyl ester) rather than the free acid. This is a critical strategic decision because the acidic proton of the carboxylic acid would interfere with the basic conditions required for the Williamson ether synthesis. The base would deprotonate

the carboxylic acid in preference to the phenolic hydroxyl group, preventing the formation of the desired phenoxide nucleophile.

- **Choice of Base and Solvent:** A moderately strong base such as potassium carbonate ( $K_2CO_3$ ) is suitable for deprotonating the phenolic hydroxyl group to form the nucleophilic phenoxide. A polar aprotic solvent like N,N-dimethylformamide (DMF) is an excellent choice as it effectively dissolves the reactants and facilitates the  $S_N2$  reaction mechanism without solvating the nucleophile to the extent that its reactivity is diminished.
- **Alkylating Agent:** 2-Bromobutane is a suitable sec-butyl halide for this reaction. As a secondary halide, it is susceptible to nucleophilic substitution. However, it's important to note that elimination reactions can be a competing side reaction with secondary halides, which may necessitate careful control of reaction conditions (e.g., temperature) to maximize the yield of the desired ether.
- **Ester Hydrolysis:** Following the formation of the ether, the ester protecting group is removed by saponification using a strong base like sodium hydroxide in a mixture of water and methanol, followed by acidification with a strong acid (e.g., HCl) to yield the final carboxylic acid product.

## Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for Williamson ether synthesis and subsequent ester hydrolysis.

### Step 1: Synthesis of Methyl 3-(sec-butoxy)benzoate

- To a stirred solution of methyl 3-hydroxybenzoate (1 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
- Add 2-bromobutane (1.2 equivalents) to the suspension.
- Heat the reaction mixture to 80-90°C and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous phase).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(sec-butoxy)benzoate.

#### Step 2: Hydrolysis to 3-(sec-Butoxy)benzoic acid

- Dissolve the crude methyl 3-(sec-butoxy)benzoate in a mixture of methanol and water.
- Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours, until TLC indicates complete consumption of the starting material.
- Cool the reaction mixture and remove the methanol under reduced pressure.
- Dilute the residue with water and acidify to a pH of 2-3 with 1M HCl.
- The product, 3-(sec-Butoxy)benzoic acid, should precipitate as a solid.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Spectroscopic Characterization (Predicted)

As experimental spectra for 3-(sec-Butoxy)benzoic acid are not readily available, the following are predicted characteristics based on the analysis of its functional groups and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

- Aromatic Protons (4H): The four protons on the benzene ring will appear in the range of  $\delta$  7.0-8.0 ppm. Due to the meta-substitution pattern, complex splitting patterns (multiplets) are expected.
- Carboxylic Acid Proton (1H): A broad singlet is expected far downfield, typically above  $\delta$  10 ppm, due to the acidic nature of the proton and hydrogen bonding.
- sec-Butoxy Group (9H):

- -OCH- (1H): A multiplet (likely a sextet) in the region of  $\delta$  4.3-4.7 ppm.
- -CH<sub>2</sub>- (2H): A multiplet in the region of  $\delta$  1.6-1.8 ppm.
- -CH<sub>3</sub> (terminal) (3H): A triplet around  $\delta$  0.9-1.0 ppm.
- -CH<sub>3</sub> (secondary) (3H): A doublet around  $\delta$  1.2-1.3 ppm.

## <sup>13</sup>C NMR Spectroscopy

- Carbonyl Carbon (-COOH): A signal in the range of  $\delta$  170-175 ppm.
- Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region ( $\delta$  110-160 ppm). The carbon attached to the oxygen of the ether group (C3) will be the most downfield of the ring carbons, while the carbon attached to the carboxylic acid group (C1) will also be significantly deshielded.
- sec-Butoxy Group (4C):
  - -OCH-: A signal around  $\delta$  75-80 ppm.
  - -CH<sub>2</sub>-: A signal around  $\delta$  28-32 ppm.
  - -CH<sub>3</sub> (terminal): A signal around  $\delta$  9-12 ppm.
  - -CH<sub>3</sub> (secondary): A signal around  $\delta$  18-22 ppm.

## FTIR Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm<sup>-1</sup>, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
- C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm<sup>-1</sup>, while aliphatic C-H stretches from the sec-butoxy group will be just below 3000 cm<sup>-1</sup>.
- C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm<sup>-1</sup>.
- C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm<sup>-1</sup> region.

- C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1200-1300  $\text{cm}^{-1}$  region, corresponding to the aryl-alkyl ether and the C-O single bond of the carboxylic acid.

## Mass Spectrometry

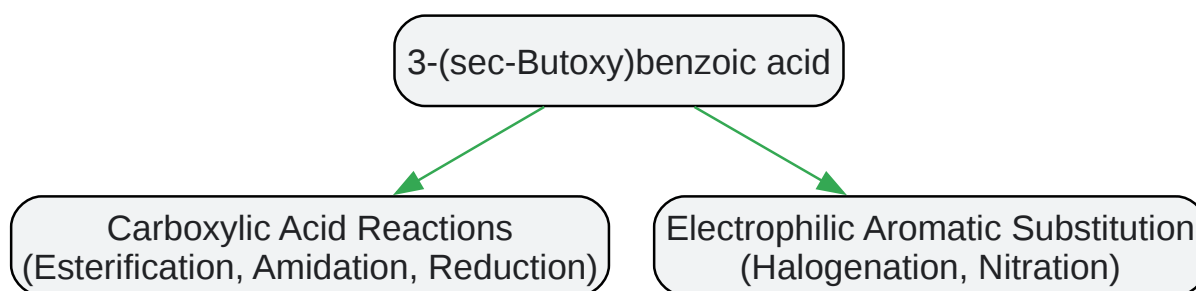
- Molecular Ion ( $M^+$ ): The molecular ion peak would be expected at  $m/z = 194$ .
- Fragmentation Patterns: Common fragmentation would involve the loss of the sec-butoxy group, the carboxyl group, and fragmentation within the alkyl chain.

## Chemical Reactivity and Potential Applications

The reactivity of 3-(sec-Butoxy)benzoic acid is primarily dictated by its two main functional groups: the carboxylic acid and the aromatic ether.

### Reactivity

- Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol.
- Aromatic Ring: The sec-butoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. However, the carboxylic acid group is a meta-directing deactivator. The interplay of these two groups will influence the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions.



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Caption: Key reactive sites of 3-(sec-Butoxy)benzoic acid.

## Potential Applications

While specific applications for 3-(sec-Butoxy)benzoic acid are not well-documented, its structural motifs are present in various biologically active molecules and advanced materials.

- **Drug Discovery:** Substituted benzoic acids are a common scaffold in medicinal chemistry. The sec-butoxy group can modulate lipophilicity and metabolic stability, potentially making this compound or its derivatives interesting candidates for screening in various therapeutic areas. For instance, related alkoxybenzoic acids have been investigated for their potential as antimicrobial and anti-inflammatory agents.
- **Materials Science:** Alkoxybenzoic acids are known to form liquid crystals. The length and branching of the alkyl chain significantly influence the mesophase behavior and transition temperatures. 3-(sec-Butoxy)benzoic acid could be explored as a component in liquid crystal mixtures or as a precursor for novel liquid crystalline materials.
- **Synthetic Intermediate:** This compound can serve as a valuable building block for the synthesis of more complex molecules due to its multiple functional groups that can be selectively modified.

## Safety and Handling

No specific safety data sheet (SDS) for 3-(sec-Butoxy)benzoic acid is widely available. Therefore, it should be handled with the care afforded to a novel chemical compound. The safety precautions for benzoic acid and its derivatives should be followed.

- **General Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Health Hazards:** Based on related compounds, it may cause skin and eye irritation. Prolonged or repeated exposure may be harmful.
- **First Aid Measures:**
  - **Skin Contact:** Wash off with soap and plenty of water.
  - **Eye Contact:** Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

## Conclusion

3-(sec-Butoxy)benzoic acid is a structurally interesting molecule with potential for further investigation in both medicinal chemistry and materials science. While detailed experimental data is currently sparse in the public domain, this technical guide provides a solid foundation for researchers by outlining its key properties, a robust synthetic strategy, and predicted analytical characteristics. The provided protocols and data, derived from established chemical principles and analysis of analogous structures, offer a starting point for the synthesis and characterization of this compound. Further experimental validation is necessary to fully elucidate its properties and unlock its potential applications.

## References

- Chemsrvc. 3-sec-Butoxybenzoic acid. [\[Link\]](#)
- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [\[Link\]](#)
- Master Organic Chemistry. The Williamson Ether Synthesis. [\[Link\]](#)
- Nguyen, H. D., Hoang, T., & Vu, G. H. (2024). An in silico investigation of the toxicological effects and biological activities of 3-phenoxybenzoic acid and its metabolite products. *Xenobiotica*, 1-12.
- SciSpace. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [\[Link\]](#)
- NIST. Benzoic acid. [\[Link\]](#)
- Doc Brown's Chemistry. Interpreting the <sup>13</sup>C NMR spectrum of benzoic acid. [\[Link\]](#)

- ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [[Link](#)]
- Wikipedia. Williamson ether synthesis. [[Link](#)]
- Organic Syntheses. METHYLETHYLACETIC ACID. [[Link](#)]
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [[Link](#)]

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## Sources

- 1. [chemscene.com](https://chemscene.com) [[chemscene.com](https://chemscene.com)]
- 2. [3-sec-Butoxybenzoic acid | CAS#:637728-10-0 | Chemsrvc](#) [[chemsrc.com](https://chemsrc.com)]
- 3. [Williamson ether synthesis - Wikipedia](#) [[en.wikipedia.org](https://en.wikipedia.org)]
- 4. [francispress.com](https://francispress.com) [[francispress.com](https://francispress.com)]
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